5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole
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Overview
Description
5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a hydroxy group and a trifluoromethoxyphenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole typically involves a [3+2] cycloaddition reaction between nitrile oxides and alkenes. One common method is the reaction of 2-(trifluoromethoxy)benzaldehyde oxime with propargyl alcohol under basic conditions to form the desired isoxazole . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The isoxazole ring can be reduced to an isoxazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of 5-oxo-3-[2-(trifluoromethoxy)phenyl]isoxazole.
Reduction: Formation of 5-hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazoline.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The isoxazole ring can interact with various receptors and enzymes, modulating their function and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3-phenylisoxazole: Lacks the trifluoromethoxy group, resulting in lower lipophilicity and metabolic stability.
3-[2-(Trifluoromethoxy)phenyl]isoxazole: Lacks the hydroxy group, reducing its ability to form hydrogen bonds with biological targets.
5-Methoxy-3-[2-(trifluoromethoxy)phenyl]isoxazole: The methoxy group provides different electronic properties compared to the hydroxy group, affecting its reactivity and biological activity.
Uniqueness
5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole is unique due to the presence of both the hydroxy and trifluoromethoxy groups, which confer enhanced lipophilicity, metabolic stability, and the ability to form hydrogen bonds. These properties make it a valuable compound in medicinal chemistry and various scientific research applications .
Properties
Molecular Formula |
C10H6F3NO3 |
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Molecular Weight |
245.15 g/mol |
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)16-8-4-2-1-3-6(8)7-5-9(15)17-14-7/h1-5,14H |
InChI Key |
HGFVUYPPLWFRKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)ON2)OC(F)(F)F |
Origin of Product |
United States |
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